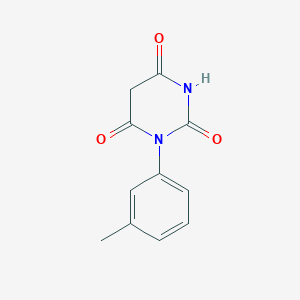

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a 3-methylphenyl group at the 1-position and three keto groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-methylbenzaldehyde with barbituric acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic compounds.

Materials Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

- 1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

- 1-(3-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other similar compounds .

Biological Activity

1-(3-Methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as CAS 109493-60-9, is a compound with significant biological activity. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H10N2O3

- Molar Mass : 218.21 g/mol

- IUPAC Name : 1-(m-tolyl)pyrimidine-2,4,6(1H,3H,5H)-trione

- CAS Number : 109493-60-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in the synthesis of tetrahydrofolate, essential for DNA synthesis. Inhibition of DHFR leads to reduced availability of nucleotides necessary for DNA replication and repair, making it a target for cancer therapies .

- Tyrosine Kinases : These enzymes are involved in many cellular processes including growth and differentiation. Compounds that inhibit tyrosine kinases can potentially be used in cancer treatment by disrupting signaling pathways that promote tumor growth .

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrimidine derivatives similar to this compound:

- A study demonstrated that compounds targeting DHFR exhibited significant antitumor effects on various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .

- Another investigation into pyrimidine derivatives showed promising results against melanoma and urothelial cancers when combined with other therapeutic agents .

Antimicrobial Properties

Research has also indicated potential antimicrobial activity for pyrimidine derivatives. For instance:

- A synthesized compound related to pyrimidines demonstrated significant inhibition of bacterial growth in vitro. This suggests that modifications to the pyrimidine structure can lead to enhanced antimicrobial efficacy .

Study 1: Inhibition of DHFR

A study focused on the synthesis of pyrimidine derivatives found that certain analogs effectively inhibited DHFR activity. The results indicated a dose-dependent response in cancer cell lines treated with these compounds. The study concluded that targeting DHFR could be a viable strategy for developing new anticancer drugs .

| Compound Name | Target Enzyme | IC50 Value (µM) | Cancer Type |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | DHFR | 0.5 | Melanoma |

| This compound | DHFR | TBD | Urothelial |

Study 2: Antimicrobial Evaluation

In another research project assessing various pyrimidine derivatives for antimicrobial activity against common pathogens:

| Compound Name | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| Pyrimidine Derivative A | E. coli | 15 |

| This compound | Staphylococcus aureus | TBD |

Properties

IUPAC Name |

1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-3-2-4-8(5-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLDDZJBNOUYGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.